molecular formula C20H18N6O3S B2922066 N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-74-5

N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2922066
CAS No.: 868968-74-5
M. Wt: 422.46
InChI Key: LMHDLOQHOBUZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide" (hereafter referred to as Compound X) is a synthetic small molecule characterized by a triazolopyridazine core linked to a dimethoxyphenyl group via a thioacetamide bridge. Its structure combines a heterocyclic aromatic system with electron-donating methoxy substituents, which may enhance binding affinity to biological targets such as kinases or receptors.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-14-5-6-16(29-2)15(10-14)22-18(27)12-30-19-8-7-17-23-24-20(26(17)25-19)13-4-3-9-21-11-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHDLOQHOBUZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids under reflux conditions.

    Introduction of the Thioacetamide Linkage: This step involves the reaction of the triazolopyridazine core with a suitable thioacetamide reagent, often under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This final step typically involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thioacetamide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Notes on Evidence Utilization

For authoritative validation, experimental data from peer-reviewed studies on triazolopyridazine derivatives should be consulted.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

PropertyDetails
Molecular Formula C17H17N5O3S
Molecular Weight 371.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
InChI Key FIFZVZJRQUJEKS-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

  • Antimicrobial Activity :
    • The compound has been evaluated for its effectiveness against various microbial strains. Studies indicate that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The IC50 values for related compounds in similar studies range from 1.35 to 2.18 μM, indicating strong inhibitory effects against bacterial growth .
  • Anti-inflammatory Properties :
    • The thiazole and triazole moieties present in the structure are known to contribute to anti-inflammatory effects. Compounds with similar scaffolds have shown activity as COX-II inhibitors with IC50 values as low as 0.011 μM . This suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays have indicated that the compound is non-toxic to human embryonic kidney cells (HEK-293), which is crucial for further development in therapeutic applications .

Case Study 1: Antitubercular Activity

A study focused on a series of substituted compounds derived from triazoles demonstrated that compounds similar to this compound exhibited significant antitubercular activity. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM .

Case Study 2: Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. The results indicated that modifications in the triazole and pyridine rings could enhance binding interactions with target proteins involved in disease pathways .

Q & A

Q. Purification Recommendations :

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate intermediates.
  • Recrystallization : Final products are often recrystallized from ethanol/water mixtures to achieve >95% purity.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures analytical purity for biological testing .

Basic: What analytical techniques are essential for structural validation?

Q. Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at 2,5-positions on the phenyl ring, pyridin-3-yl attachment) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C23H21N5O3S: 456.1443).
  • X-ray Crystallography : Resolves ambiguity in regiochemistry of the triazolo-pyridazine system .

Basic: How should researchers assess compound stability under experimental conditions?

Q. Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solution Stability : Monitor UV-Vis absorbance (e.g., 254 nm) in DMSO or PBS over 24–72 hours.
  • Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Q. Methodology :

  • Substituent Variation : Modify the dimethoxyphenyl group (e.g., replace with halogenated or alkylated analogs) to evaluate electronic/steric effects on target binding .
  • Bioisosteric Replacement : Replace the thioacetamide linker with sulfone or amide groups to assess metabolic stability .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains) .

Advanced: How can computational methods like DFT improve mechanistic understanding?

Q. Methodology :

  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrophilic/nucleophilic sites on the triazolo-pyridazine core .
  • Redox Potential Estimation : Calculate HOMO/LUMO energies to assess susceptibility to oxidation (relevant for metabolic studies).
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate aqueous stability .

Advanced: How to address contradictions in biological activity data across assays?

Q. Methodology :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Impurity Profiling : Analyze batch variability via LC-MS to rule out side products (e.g., sulfoxide derivatives from thioether oxidation) .
  • Dose-Response Reproducibility : Test multiple concentrations in triplicate across independent experiments.

Advanced: What methodologies evaluate pharmacokinetic properties (e.g., LogP, bioavailability)?

Q. Methodology :

  • LogP Determination : Use shake-flask method with octanol/water partitioning or HPLC-derived retention times .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption.
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.